[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate
Description
[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate (hereafter referred to as the nonanoate compound) is a synthetic ester derivative structurally related to haloperidol, a potent antipsychotic agent. This compound is specifically identified as Haloperidol Decanoate EP Impurity I (CAS: 2512216-30-5) in pharmaceutical quality control contexts . It features a nonanoate (C9) ester chain attached to the piperidine nitrogen of the haloperidol backbone, distinguishing it from the parent drug haloperidol (which has a hydroxyl group) and its therapeutic derivative, haloperidol decanoate (C10 ester) . The compound’s structure includes a 4-chlorophenyl group at the piperidine 4-position and a 4-fluorophenyl-4-oxobutyl side chain, contributing to its lipophilicity and metabolic stability .
Properties
Molecular Formula |
C36H43ClFNO3 |
|---|---|
Molecular Weight |
592.2 g/mol |
IUPAC Name |
[4-[4-(4-chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate |
InChI |
InChI=1S/C36H43ClFNO3/c1-2-3-4-5-6-7-10-35(41)42-36(31-17-11-28(12-18-31)29-13-19-32(37)20-14-29)23-26-39(27-24-36)25-8-9-34(40)30-15-21-33(38)22-16-30/h11-22H,2-10,23-27H2,1H3 |
InChI Key |
OHIBTIXCMWNPSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions:
Piperidine Ring Formation: Utilizing cyclization reactions to form the piperidine ring.
Esterification: Reacting the piperidine derivative with nonanoic acid to form the ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Haloperidol (Parent Compound)
- Structure : 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-ol.
- Key Feature : Hydroxyl group at the piperidine 4-position instead of an ester.
- Pharmacology : Dopamine D2 receptor antagonist with high oral bioavailability (40–75%) but significant first-pass metabolism .
- Metabolites : Includes neurotoxic pyridinium species (e.g., HPP+) and reduced haloperidol .
Haloperidol Decanoate
Nonanoate Compound (Impurity I)
- Structure : C9 ester chain.
Haloperidol Decanoate Impurity J
- Structure: 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl undecanoate (C11 ester).
Structurally Related Metabolites
Haloperidol Pyridinium (HPP+)
4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP)
- Structure : Hydrolyzed piperidine metabolite lacking the oxobutyl side chain.
- Role : Generated via CYP3A4-mediated metabolism; associated with haloperidol’s extrapyramidal side effects .
Other Piperidine Derivatives
4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazinyl]-4-oxobutanoic Acid
2-{4-[5-(4-Chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-3-yl]piperidin-1-yl}-2-oxoethanol
- Structure : Hydroxyacetyl-piperidine with pyrimidine and pyrazole moieties.
Comparative Data Table
Analytical and Pharmacokinetic Considerations
- Synthesis: The nonanoate compound arises during esterification of haloperidol due to incomplete chain-length control .
- Detection: HPLC-UV methods validated for haloperidol decanoate can be adapted to quantify this impurity, with retention time shifts reflecting ester chain length .
- Metabolic Stability: Longer ester chains (e.g., decanoate) resist hydrolysis, prolonging half-life (>20 hours) compared to shorter analogs .
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